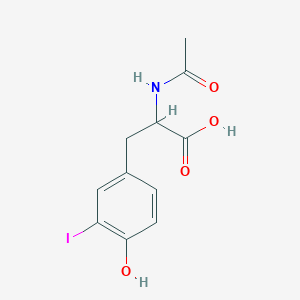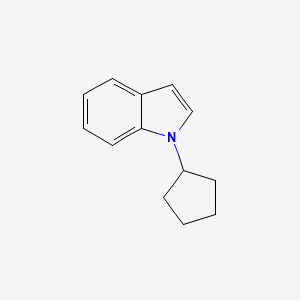
1-Cyclopentyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-1H-indole is an organic compound belonging to the indole family, characterized by a cyclopentyl group attached to the nitrogen atom of the indole ring. Indoles are a significant class of heterocyclic compounds found in a variety of natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclopentanone under acidic conditions to form the indole ring . Another approach is the palladium-catalyzed Larock indole synthesis, which utilizes aryl iodides and internal alkynes in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and efficiency. Continuous flow reactors and other advanced technologies can be employed to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens (e.g., chlorine, bromine), nitro groups, and other electrophiles.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Tetrahydroindoles.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
1-Cyclopentyl-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1H-indole involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopentyl-1H-indole can be compared with other indole derivatives, such as:
1-Methyl-1H-indole: Similar structure but with a methyl group instead of a cyclopentyl group.
1-Phenyl-1H-indole: Contains a phenyl group attached to the nitrogen atom.
1-Benzyl-1H-indole: Features a benzyl group in place of the cyclopentyl group.
Uniqueness: The cyclopentyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-cyclopentylindole |
InChI |
InChI=1S/C13H15N/c1-4-8-13-11(5-1)9-10-14(13)12-6-2-3-7-12/h1,4-5,8-10,12H,2-3,6-7H2 |
InChI Key |
MDODNOUCLHFLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


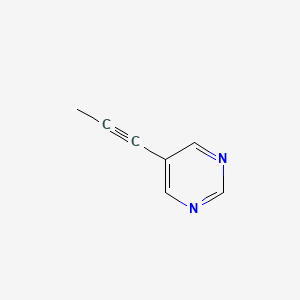
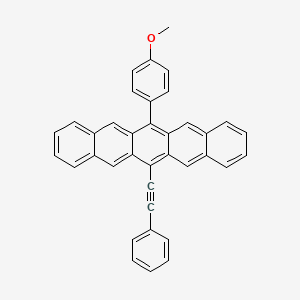
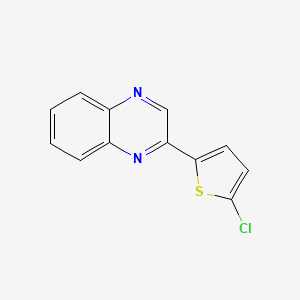
![4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14123004.png)
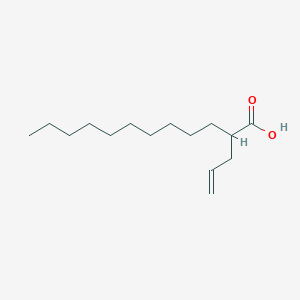


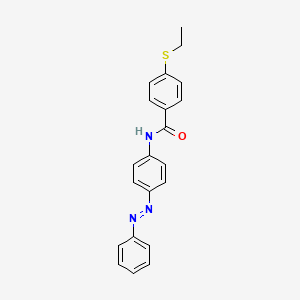
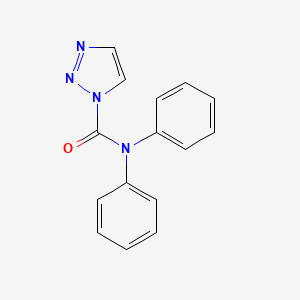
![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
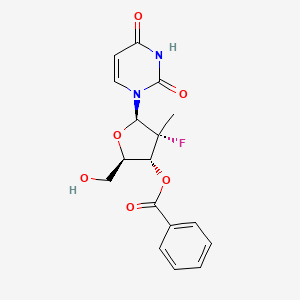

![5-oxo-8-(piperidin-1-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14123063.png)
